molecular formula C20H21N3O2 B1212214 3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone

3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone

Cat. No.: B1212214
M. Wt: 335.4 g/mol
InChI Key: AZGZGRJOCKSSHA-UHFFFAOYSA-N
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Description

3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone is a small molecule with a chemical formula of C20H21N3O2. It is known for its experimental use in various scientific research fields, particularly in the study of fibroblast growth factor receptors .

Preparation Methods

The synthesis of 3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzylidenyl Group: The benzylidenyl group is introduced via a condensation reaction with a suitable benzaldehyde derivative.

    Attachment of the Formylpiperazinyl Group: The final step involves the formylation of piperazine and its subsequent attachment to the benzylidenyl group through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the formyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone involves its interaction with fibroblast growth factor receptors. It acts as an inhibitor, binding to the tyrosine kinase domain of the receptor and preventing its activation. This inhibition disrupts downstream signaling pathways, leading to effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone include other indolinone derivatives and tyrosine kinase inhibitors. Some of these compounds are:

    Sunitinib: Another indolinone derivative with similar inhibitory effects on tyrosine kinases.

    Sorafenib: A multi-kinase inhibitor with a broader spectrum of activity.

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

The uniqueness of this compound lies in its specific interaction with fibroblast growth factor receptors, making it a valuable tool in targeted research and potential therapeutic applications .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[4-[(2-oxo-1,3-dihydroindol-3-yl)methyl]phenyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C20H21N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,14,18H,9-13H2,(H,21,25)

InChI Key

AZGZGRJOCKSSHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)CC3C4=CC=CC=C4NC3=O

Synonyms

3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone
SU 4984
Su-4984
SU4984

Origin of Product

United States

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